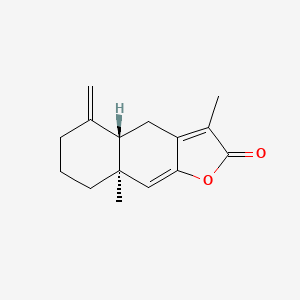

12-脱氧威斯塔拉单内酯

描述

. 这种化合物属于威灵仙内酯类,是天然存在的甾体类化合物。 12-脱氧威灵仙内酯以其抗氧化和抑制酶的特性而闻名 .

科学研究应用

12-脱氧威灵仙内酯具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

12-Deoxywithastramonolide plays a significant role in various biochemical reactions. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it inhibits the activity of certain enzymes, such as those involved in inflammatory pathways . The compound interacts with proteins and other biomolecules, modulating their activity and contributing to its therapeutic effects .

Cellular Effects

12-Deoxywithastramonolide influences various cellular processes. It has been shown to reduce the growth of cancer cells, such as A549 lung and HT-29 colorectal cancer cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and cell cycle arrest in cancer cells . Moreover, it modulates the production of cytokines, reducing pro-inflammatory cytokines like TNF-α and increasing anti-inflammatory cytokines like IL-10 .

Molecular Mechanism

At the molecular level, 12-Deoxywithastramonolide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function . For example, it inhibits the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 12-Deoxywithastramonolide have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, its effects on cellular function have been shown to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 12-Deoxywithastramonolide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Studies have shown that doses ranging from 50 to 200 mg/kg are effective in reducing inflammation and cancer cell growth in mice .

Metabolic Pathways

12-Deoxywithastramonolide is involved in various metabolic pathways. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux . The compound’s metabolism leads to the production of metabolites that contribute to its therapeutic effects . Additionally, it influences the levels of certain metabolites, further modulating cellular function and biochemical reactions .

Transport and Distribution

Within cells and tissues, 12-Deoxywithastramonolide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues contribute to its therapeutic effects . For example, its accumulation in cancer cells enhances its ability to inhibit cell growth and induce apoptosis .

Subcellular Localization

12-Deoxywithastramonolide’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects more efficiently . For instance, its presence in the mitochondria of cancer cells contributes to the induction of apoptosis and inhibition of cell proliferation .

准备方法

合成路线和反应条件: 12-脱氧威灵仙内酯的合成通常涉及从茄科植物(Withania somnifera)的根和叶中提取。 提取过程通常使用己烷、氯仿、乙酸乙酯和甲醇等溶剂 . 高效液相色谱(HPLC)用于鉴定和定量该化合物 .

工业生产方法: 12-脱氧威灵仙内酯的工业生产涉及使用优化的溶剂提取方法从茄科植物中进行大规模提取。 该过程包括使用不同组成的含水醇溶剂,以最大程度地提高产量和纯度 .

化学反应分析

反应类型: 12-脱氧威灵仙内酯会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤化反应可以在受控条件下使用溴或氯等试剂进行。

相似化合物的比较

12-脱氧威灵仙内酯与其他威灵仙内酯类化合物进行比较,例如威灵仙内酯-A、威灵仙酮、威灵仙内酯-A 和 27-羟基威灵仙酮 . 这些化合物具有相似的结构特征,但其特定的生物活性和治疗潜力不同。 例如,威灵仙内酯-A以其强大的抗癌特性而闻名,而 12-脱氧威灵仙内酯则以其抗氧化和抑制酶的作用而更突出 .

类似化合物清单:

- 威灵仙内酯-A

- 威灵仙酮

- 威灵仙内酯-A

- 27-羟基威灵仙酮

- 威灵仙内酯

- 威灵仙苷

属性

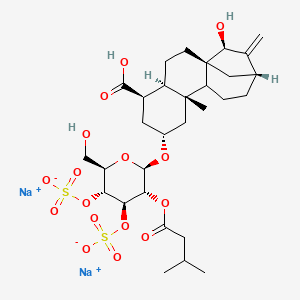

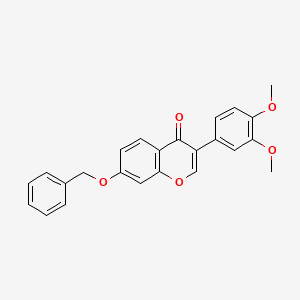

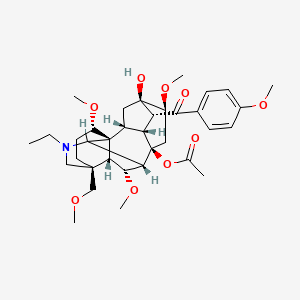

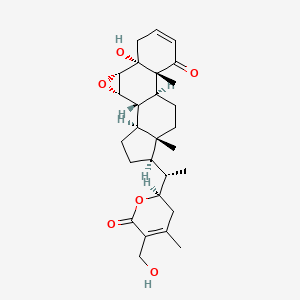

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXZWAKRDGG-MEBIVHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659533 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-17-6 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 12-deoxywithastramonolide and where is it found?

A1: 12-deoxywithastramonolide (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].

Q2: How does 12-DWS exert its biological effects?

A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].

Q3: Does 12-DWS demonstrate any anti-inflammatory properties?

A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].

Q4: How does the structure of 12-DWS compare to other withanolides?

A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.

Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?

A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].

Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?

A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].

Q7: How is 12-DWS extracted from Withania somnifera?

A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].

Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?

A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.

Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?

A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.

Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?

A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.

Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?

A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.

Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?

A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。